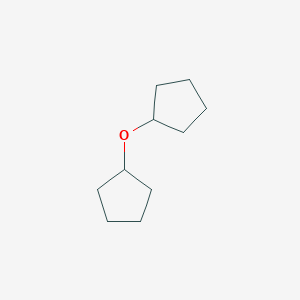

Cyclopentyl ether

概要

説明

準備方法

Cyclopentyl ether can be synthesized through two primary methods:

Methylation of Cyclopentanol: This method involves the methylation of cyclopentanol to produce this compound.

Addition of Methanol to Cyclopentene: This method is more sustainable as it does not produce by-products.

Industrial production of this compound is typically carried out by Zeon Corporation through a 100% atom-economical reaction .

化学反応の分析

Cyclopentyl ether undergoes various chemical reactions, including:

Nucleophilic Substitutions: Reactions involving alkali agents such as alcohols and amines.

Lewis Acids-Mediated Reactions: Examples include Beckmann and Friedel-Crafts reactions.

Organometallic Reactions: Claisen condensation, formation of enolates, and Grignard reactions.

Reduction and Oxidation: This compound is used in reduction and oxidation reactions.

Reactions with Transition Metal Catalysts: These reactions often involve the use of this compound as a solvent.

科学的研究の応用

Scientific Research Applications

2.1 Organic Synthesis

CPME is extensively used as a solvent in various organic reactions. Its application spans several types of reactions:

- Grignard Reactions : CPME facilitates Grignard reactions effectively, allowing for high yields without the risks associated with more volatile solvents .

- Suzuki Coupling and Buchwald Amination : These palladium-catalyzed reactions benefit from CPME's stability and low toxicity, making it suitable for pharmaceutical applications .

- Metal Reductions : CPME serves as an effective medium for reductions involving lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) .

2.2 Catalysis

CPME's properties enhance its role in catalysis:

- Organometallic Chemistry : Its hydrophobic nature aids in biphasic reactions, improving the efficiency of organometallic transformations .

- C−H Activation : Studies have demonstrated its effectiveness in facilitating C−H activation reactions, showcasing its versatility in synthetic methodologies .

Environmental Impact

The push for sustainable chemistry has highlighted CPME as an eco-friendly solvent option due to its low toxicity and minimal environmental footprint. It is considered a green alternative to more hazardous solvents, aligning with contemporary demands for safer chemical processes .

Toxicological Assessment

A comprehensive toxicological evaluation of CPME indicates it possesses low acute toxicity and is classified as a class 2 equivalent solvent under ICH guidelines. The following table summarizes key findings from toxicity studies:

| Toxicity Tests | OECD Guideline | Results |

|---|---|---|

| 28-day Oral Toxicity | 407 | NOEL = 15 mg/kg/day (male), 150 mg/kg/day (female) |

| Subchronic Inhalation Toxicity | 413 | NOEL = 0.87 mg/L (male), 0.84 mg/L (female) |

| Mutagenicity Tests (Ames Test) | 471 | Negative |

These results affirm CPME's suitability as a safer alternative for chemical synthesis compared to traditional solvents .

Case Studies

5.1 Application in Pharmaceutical Synthesis

In a study focused on synthesizing biologically active compounds, CPME was utilized as the solvent in various reactions, yielding products with high purity and efficiency. For instance, replacing toluene with CPME allowed a reaction to proceed to completion with a yield of 92% .

5.2 Industrial Use in Polymerization

CPME has been employed successfully in polymerization processes where traditional solvents were less effective or posed safety risks. Its ability to dissolve various monomers while maintaining reaction stability makes it valuable in industrial applications .

作用機序

Cyclopentyl ether acts primarily as a solvent, facilitating various chemical reactions by dissolving reactants and providing a medium for the reactions to occur. Its hydrophobic nature and chemical stability make it suitable for a wide range of conditions .

類似化合物との比較

Cyclopentyl ether is compared with other similar compounds such as:

- Tetrahydrofuran (THF)

- 2-Methyltetrahydrofuran (2-MeTHF)

- Dioxane

- 1,2-Dimethoxyethane (DME)

This compound stands out due to its high boiling point, low peroxide formation, and stability under acidic and basic conditions .

生物活性

Cyclopentyl ether, particularly in its derivative form cyclopentyl methyl ether (CPME), has garnered attention for its unique biological activity and potential applications in various fields, including pharmaceuticals and chemical synthesis. This article presents a detailed examination of the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound refers to a class of compounds characterized by a cyclopentane ring bonded to an ether functional group. Among these, cyclopentyl methyl ether (CPME) is the most studied due to its favorable properties as a solvent and its biological activity.

Pharmacological Properties

- Progestational Activity : Cyclopentyl ethers have been studied for their hormonal activities. Specifically, the cyclopentyl-3-enol ether of progesterone has been identified as a weak progestational agent without significant estrogenic or androgenic properties . This suggests potential applications in hormone therapy or contraceptive formulations.

- PGE2-Type Activity : Certain cyclopentyl ethers exhibit PGE2-type biological activity, which can influence various physiological processes such as inflammation and pain modulation. This activity makes them candidates for developing anti-inflammatory drugs .

- Toxicological Profile : Toxicological assessments have shown that CPME has low acute and subchronic toxicity, making it a safer alternative to traditional solvents in chemical reactions. The calculated Permitted Daily Exposure (PDE) for CPME is 1.5 mg/day based on a 28-day oral toxicity test .

Toxicological Evaluations

A series of studies were conducted to evaluate the safety profile of CPME:

- Acute Toxicity Studies : These studies included various exposure routes (oral, dermal, inhalation) and assessed irritation and corrosion potential. Results indicated that CPME has moderate irritation potential but no significant corrosive effects .

- Subchronic Toxicity Studies : A 28-day repeated dose oral toxicity study determined the NOEL (No Observed Effect Level) for male rats at 15 mg/kg/day and for female rats at 150 mg/kg/day .

Table 1: Summary of Toxicity Studies on CPME

| Toxicity Tests | OECD Guideline | Results |

|---|---|---|

| Repeated Dose 28-Day Oral Toxicity | 407 | NOEL = 15 mg/kg/day (male), 150 mg/kg/day (female) |

| Subchronic Inhalation Toxicity Study | 413 | NOEL = 0.87 mg/L (male), 0.84 mg/L (female) |

Chemical Synthesis

CPME is synthesized primarily through gas-phase catalytic methods involving cyclopentene and methanol, utilizing acidic ion-exchange resins as catalysts. This method not only provides high yields but also minimizes environmental impact due to the low toxicity of CPME compared to other solvents like tetrahydrofuran (THF) .

Environmental Considerations

The use of CPME as a solvent in organic synthesis is promoted due to its environmentally friendly characteristics, including low latent heat of vaporization and negligible peroxide formation risks . This aligns with green chemistry principles aimed at reducing hazardous substances in chemical processes.

特性

IUPAC Name |

cyclopentyloxycyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-2-6-9(5-1)11-10-7-3-4-8-10/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTLEXFFFSMRLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70143877 | |

| Record name | Cyclopentyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10137-73-2 | |

| Record name | 1,1′-Oxybis[cyclopentane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10137-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010137732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOPENTYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBI263IB62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOPENTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2823 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。